molecular formula C21H20ClN3O4S B2946570 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one CAS No. 946278-72-4

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2946570
CAS No.: 946278-72-4
M. Wt: 445.92
InChI Key: FPHUOYWZJNDKJV-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one ( 946278-72-4) is a chemical reagent with a molecular formula of C21H20ClN3O4S and a molecular weight of 445.92 g/mol . This structurally complex compound features a 1,3-oxazole core substituted with a phenyl group and linked via a piperazine ring to an acetyl group, with a 4-chlorobenzenesulfonyl moiety contributing to its properties . The compound is characterized by a density of approximately 1.369 g/cm³ at 20 °C and is noted for its potential in innovative pharmaceutical research applications . Piperazine derivatives are recognized as crucial building blocks in modern drug discovery, found in biologically active compounds across numerous therapeutic areas . Available in purities of 90% and above, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUOYWZJNDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation using chlorobenzenesulfonyl chloride.

    Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction can break down the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, and biological implications:

Compound Name (CAS/ID) Key Structural Features Molecular Weight Biological Activity/Implications Reference
Target Compound 4-Chlorobenzenesulfonyl, 2-phenyl-1,3-oxazol-5-yl, piperazin-1-yl-ethanone 486.94 g/mol* Potential kinase/receptor modulation (inferred from analogs)
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (742113-03-7) 4-Chlorobenzenesulfonyl, triazole-thio substituent 409.89 g/mol Likely impacts metabolic stability; thioether may reduce oxidative degradation
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (608099-18-9) 3-Chlorophenyl, 4-chlorobenzenesulfonyl, morpholine substituent 447.33 g/mol Morpholine may reduce basicity vs. piperazine, altering solubility and target affinity
Leniolisib (1337966-73-0) Dioxolane-imidazole, dichlorophenyl, piperazin-1-yl-ethanone 552.34 g/mol Cortisol synthesis inhibitor; highlights role of bulky substituents in enzyme targeting
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one (T6Y) Thiophene-chloro substituent, piperazin-1-yl-ethanone 258.77 g/mol Thiophene’s π-system may enhance membrane permeability vs. oxazole
m8 (RSC Medicinal Chemistry) Pyrimidine-tetrazole substituent, piperazin-1-yl-ethanone ~500 g/mol* Kinase inhibitor (e.g., JAK/STAT pathway); demonstrates role of aromatic heterocycles in selectivity

*Calculated based on molecular formula.

Structural and Functional Analysis

Sulfonyl Group Variations
  • The 4-chlorobenzenesulfonyl group in the target compound and CAS 742113-03-7 facilitates strong hydrogen bonding and electrostatic interactions with target proteins, critical for enzyme inhibition .
Heterocyclic Core Modifications
  • The 1,3-oxazole ring in the target compound provides rigidity and π-π stacking capability, whereas morpholine (CAS 608099-18-9) introduces a less basic, more lipophilic profile, likely altering blood-brain barrier penetration .
  • Thiophene (T6Y) and pyrimidine-tetrazole (m8) substituents demonstrate how electronic properties influence target selectivity—thiophene enhances lipophilicity, while pyrimidine supports kinase binding .
Piperazine-Ethanone Modifications
  • The acetyl group in the target compound and analogs like leniolisib improves solubility by introducing a polar ketone.

Biological Activity

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a chlorobenzenesulfonyl group. This unique combination suggests potential interactions with various biological targets.

Structural Formula

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{ClN}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to inhibit bacterial growth. A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .

Anticancer Properties

The oxazole and piperazine components are often associated with anticancer activity. Preliminary studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .

The proposed mechanisms through which 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Modulation : Compounds with piperazine rings often interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one32S. aureus
Control Antibiotic16E. coli

Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines (e.g., MCF7 for breast cancer). The compound demonstrated cytotoxic effects with an IC50 value indicating significant potency in inducing cell death compared to untreated controls .

Cell LineIC50 (µM)Treatment Duration
MCF71548 hours
Control>50-

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